3,6-Dihydroxyphthalic acid
CAS No.: 3786-46-7
Cat. No.: VC3714836
Molecular Formula: C8H6O6
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3786-46-7 |
---|---|
Molecular Formula | C8H6O6 |
Molecular Weight | 198.13 g/mol |
IUPAC Name | 3,6-dihydroxyphthalic acid |
Standard InChI | InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) |
Standard InChI Key | UDKMUSGWGWZJBZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,6-Dihydroxyphthalic acid (C8H6O6, CAS: 3786-46-7) features a phthalic acid core with two hydroxyl groups specifically positioned at the 3 and 6 locations on the aromatic ring. The molecule contains two carboxylic acid groups and two hydroxyl groups, making it highly functionalized with oxygen-containing moieties. This unique arrangement of functional groups distinguishes it from other phthalic acid derivatives and contributes to its chemical reactivity and potential applications.
The presence of multiple oxygen-containing functional groups enables this compound to participate in various chemical reactions, including complex formation, esterification, and oxidation-reduction processes. The hydroxyl groups enhance the compound's reactivity compared to unsubstituted phthalic acid, creating possibilities for selective chemical transformations.
Synthesis and Preparation Methods
Purification Techniques
After synthesis, purification of 3,6-dihydroxyphthalic acid would likely employ techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would typically involve spectroscopic methods similar to those used for related compounds, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Reactivity and Chemical Behavior
Complex Formation Capabilities
A significant aspect of 3,6-dihydroxyphthalic acid's chemical behavior is its ability to form complexes with metal ions. The arrangement of hydroxyl and carboxylic acid groups creates potential chelation sites that can coordinate with various metal ions. This property could be valuable in applications such as:
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Metal extraction and purification processes
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Development of catalysts
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Preparation of metal-organic frameworks
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Analytical chemistry applications
The specific binding affinities and complex stability constants would depend on the particular metal ions involved and the reaction conditions.
Redox Properties
The hydroxyl groups in 3,6-dihydroxyphthalic acid suggest potential antioxidant activity, similar to other dihydroxy aromatic compounds. Research has identified the compound as a reactive anion radical, which may contribute to its antioxidant properties. This characteristic suggests potential applications in areas requiring free radical scavenging or protection against oxidative damage.
When comparing to structurally similar compounds like dihydroxyxanthones, we can observe that the positioning of hydroxyl groups significantly impacts antioxidant activity. For instance, in a study of hydroxyxanthones, it was found that compounds with hydroxyl groups positioned farther apart demonstrated stronger antioxidant activity due to reduced intramolecular hydrogen bonding, allowing more effective interaction with free radicals .
Structural Relationships with Similar Compounds
Comparison with Related Hydroxylated Benzoic Acids
3,6-Dihydroxyphthalic acid shares structural similarities with several other compounds containing hydroxyl and carboxylic acid groups on aromatic rings. Table 1 presents a comparison with structurally related compounds:
The positioning of hydroxyl groups significantly influences the chemical behavior and applications of these compounds. For example, 3,4-dihydroxybenzoic acid (protocatechuic acid) has well-established antioxidant properties, while 2,6-dihydroxybenzoic acid has been studied extensively for its solubility characteristics in various solvent systems .
Structure-Activity Relationships
The structure of 3,6-dihydroxyphthalic acid suggests potential structure-activity relationships that may be valuable for predicting biological effects and chemical reactivity. Drawing from studies on related compounds, several patterns emerge:
For instance, in a study of hydroxyxanthones, researchers found that dihydroxyxanthone with hydroxyl groups positioned farther apart exhibited stronger antioxidant activity (IC50 = 349 ± 68 μM) compared to trihydroxyxanthones (IC50 = 653 ± 53 μM and 524 ± 72 μM) . This finding suggests that the specific positioning of hydroxyl groups on the aromatic structure significantly impacts function.
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic methods such as HPLC would be valuable for the analysis and purification of 3,6-dihydroxyphthalic acid. By comparison with related compounds, appropriate mobile phase compositions and detection methods could be developed for efficient separation and quantification.
For instance, the analysis of 3,6-dihydroxypicolinic acid employed LC/TOF-MS with identification based on retention time comparison with synthetic standards . Similar approaches could be applied to 3,6-dihydroxyphthalic acid, potentially using UV-visible detection given the aromatic structure with multiple hydroxyl groups.
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